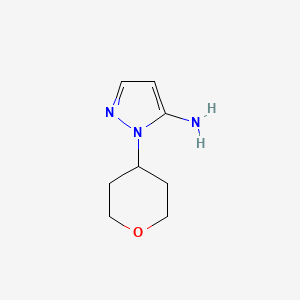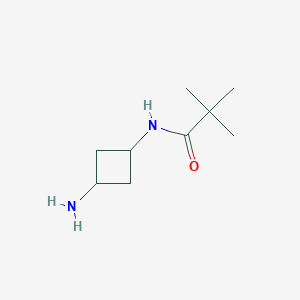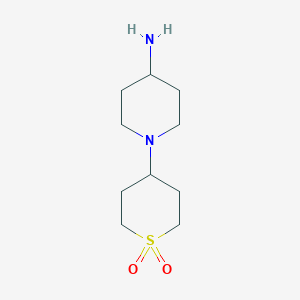![molecular formula C12H7F3N2O3 B1386462 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1086379-69-2](/img/structure/B1386462.png)
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study reported the use of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask. The samples were reacted for 2–3 hours at room temperature, and the solvent was removed .Molecular Structure Analysis
The molecular structure of a similar compound, “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid”, has been reported . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) .Chemical Reactions Analysis
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones has been reported . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Its molecular weight is 284.19 .Wissenschaftliche Forschungsanwendungen
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid has been studied for its potential applications in organic synthesis, drug discovery, and drug delivery. In organic synthesis, this compound can act as a catalyst to promote the formation of organic compounds. In drug discovery, this compound can be used to identify and study the effects of potential therapeutic agents. In drug delivery, this compound can be used to control the release of drugs into the body.
Wirkmechanismus
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid has been studied for its ability to act as a catalyst in organic synthesis. The mechanism of action is not fully understood, but it is thought to involve the formation of an intermediate complex between this compound and the substrate. This intermediate complex then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have antioxidant and anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation. In addition, this compound has been shown to have a protective effect against oxidative damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable and non-toxic, making it safe to handle and use in experiments. However, this compound has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very reactive, making it difficult to use in reactions that require a high degree of reactivity.
Zukünftige Richtungen
There are several potential future directions for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid research. One possibility is to explore its potential applications in drug discovery and drug delivery. Another possibility is to further study its biochemical and physiological effects. Additionally, it may be possible to develop new synthetic methods to produce this compound in larger quantities and with greater purity. Finally, it may be possible to develop new methods to control the release of this compound from drug delivery systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-6-5-9(17-11)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWNXFLLRNFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)


![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)






![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)